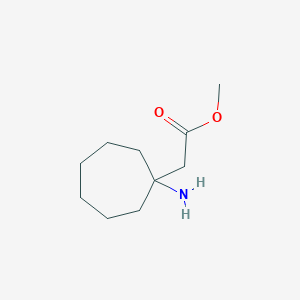

Methyl 2-(1-aminocycloheptyl)acetate

Description

Methyl 2-(1-aminocycloheptyl)acetate is a cycloheptane-derived ester featuring a primary amine substituent on the cycloheptyl ring. This compound is structurally characterized by a seven-membered carbocyclic ring fused to an acetamide moiety via a methyl ester group. The primary amine group likely enhances its reactivity in nucleophilic substitution or condensation reactions, while the ester group may influence solubility and metabolic stability .

Properties

IUPAC Name |

methyl 2-(1-aminocycloheptyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-13-9(12)8-10(11)6-4-2-3-5-7-10/h2-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCVYTBLHTWLCNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1(CCCCCC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(1-aminocycloheptyl)acetate typically involves the esterification of 2-(1-aminocycloheptyl)acetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The general reaction conditions include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in the presence of a base.

Major Products:

Oxidation: 2-(1-aminocycloheptyl)acetic acid.

Reduction: 2-(1-aminocycloheptyl)ethanol.

Substitution: 2-(1-aminocycloheptyl)acetamide.

Scientific Research Applications

Methyl 2-(1-aminocycloheptyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-substrate interactions due to its ester functional group.

Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism by which Methyl 2-(1-aminocycloheptyl)acetate exerts its effects is primarily through its interactions with biological molecules. The ester functional group can undergo hydrolysis in the presence of esterases, releasing the active amino acid derivative. This interaction can modulate various biochemical pathways, depending on the specific target molecules involved.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations :

Functional Groups: The primary amine (-NH₂) in this compound contrasts with the methylamino (-NHCH₃) group in the ethyl ester derivative , impacting basicity and hydrogen-bonding capacity. The methyl ester group may confer slower hydrolysis rates compared to ethyl esters (e.g., Ethyl 2-[1-(methylamino)cyclohexyl]acetate), influencing metabolic stability .

Physicochemical Properties: The hydrochloride salt in Ethyl 2-[1-(methylamino)cyclohexyl]acetate hydrochloride enhances aqueous solubility, a feature absent in the target compound .

Critical Insights :

- Amine vs. Ketone: The presence of an amine group in this compound makes it a candidate for covalent binding (e.g., enzyme inhibition), whereas ketone-containing analogs (e.g., Methyl 2-(2-oxocyclohexyl)acetate) may serve as electrophilic partners in synthesis .

- Ester Stability : Methyl esters generally hydrolyze slower than ethyl esters under physiological conditions, suggesting enhanced bioavailability for the target compound compared to ethyl analogs .

Biological Activity

Methyl 2-(1-aminocycloheptyl)acetate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including anticancer, antimicrobial, and neurological effects, supported by relevant studies and data.

This compound is an ester derivative that can be synthesized through various methods involving cycloheptanone and methyl acetate, often utilizing enzymatic catalysis for improved yields and selectivity. Its structure allows it to interact with biological systems effectively, making it a candidate for drug development.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including liver and breast cancer cells. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: Cytotoxicity Analysis

A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells. The results indicated an IC50 value of approximately 5 µM, suggesting potent anticancer activity comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 5 | Induction of apoptosis |

| MCF-7 (Breast) | 8 | Cell cycle arrest |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties against various bacterial and fungal strains. In particular, it has shown effectiveness against Staphylococcus aureus and Candida albicans, indicating its potential use as an antimicrobial agent.

Minimum Inhibitory Concentration (MIC) Studies

The MIC values for this compound were determined using standard broth microdilution methods:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Candida albicans | 10 |

These findings suggest that this compound could be developed into a novel antimicrobial agent.

Neurological Effects

The compound's interaction with neurotransmitter systems has made it a subject of interest in neuroscience research. Preliminary studies suggest that this compound may have anxiolytic and antidepressant-like effects in animal models.

Behavioral Studies

In a behavioral study involving rodents, administration of this compound resulted in reduced anxiety-like behavior in the elevated plus maze test, indicating potential therapeutic applications in treating anxiety disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.